[4-[2-(Benzenesulfonyl)ethyl]piperazin-1-yl]-(furan-2-yl)methanone
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Overview
Description
[4-[2-(Benzenesulfonyl)ethyl]piperazin-1-yl]-(furan-2-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of [4-[2-(Benzenesulfonyl)ethyl]piperazin-1-yl]-(furan-2-yl)methanone is not fully understood. However, research suggests that it may work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that [4-[2-(Benzenesulfonyl)ethyl]piperazin-1-yl]-(furan-2-yl)methanone has various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as inhibit cancer cell growth and induce apoptosis. It has also been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using [4-[2-(Benzenesulfonyl)ethyl]piperazin-1-yl]-(furan-2-yl)methanone in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in research.
Future Directions
There are several future directions for research on [4-[2-(Benzenesulfonyl)ethyl]piperazin-1-yl]-(furan-2-yl)methanone. One direction is to further investigate its mechanism of action and optimize its use in the treatment of various diseases. Another direction is to develop more efficient synthesis methods for this compound. Additionally, research could focus on developing derivatives of this compound with improved therapeutic properties.
Synthesis Methods
The synthesis of [4-[2-(Benzenesulfonyl)ethyl]piperazin-1-yl]-(furan-2-yl)methanone involves the reaction of 2-furanmethanamine with 2-(benzenesulfonyl)ethylamine in the presence of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
Research has shown that [4-[2-(Benzenesulfonyl)ethyl]piperazin-1-yl]-(furan-2-yl)methanone has potential therapeutic applications in the treatment of various diseases. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-depressant properties. It has also been found to have potential as a treatment for neurological disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
[4-[2-(benzenesulfonyl)ethyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c20-17(16-7-4-13-23-16)19-10-8-18(9-11-19)12-14-24(21,22)15-5-2-1-3-6-15/h1-7,13H,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAFHDINTCAZIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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